molecular formula C16H11N3O2S B5622324 2-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione

2-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B5622324
M. Wt: 309.3 g/mol
InChI Key: XILZFOBKZQVMAF-UHFFFAOYSA-N
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Description

2-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an appropriate aldehyde under specific conditions. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to achieve high yield and purity, followed by purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-14-10-5-1-2-6-11(10)15(21)19(14)9-22-16-17-12-7-3-4-8-13(12)18-16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILZFOBKZQVMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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